molecular formula C18H32O9 B1258369 Trimethylol propane trimethacrylate

Trimethylol propane trimethacrylate

Cat. No. B1258369
M. Wt: 392.4 g/mol
InChI Key: JMWGZSWSTCGVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08049030B2

Procedure details

775 kg of trimethylolpropane, 1018 kg of methyl methacrylate (MMA) and also 1433 kg of recycled MMA from Comparative Example 1, 0.123 kg of hydroquinone monomethyl ether as inhibitor and a mixture of 10 kg of calcium oxide and 2.5 kg of lithium chloride as catalyst are combined in a 6 m3 stirred tank reactor provided with agitator, steam heating, distillation column and condenser and the mixture is stirred while passing in air. To stabilize the column, a total of 151 kg of MMA containing 0.12 kg of hydroquinone monomethyl ether and 0.016 kg of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in dissolved form are introduced into the column runback during the course of the reaction. The apparatus is heated to a temperature at the bottom of 100° C., with the column initially being operated under total reflux. As soon as the temperature at the top of the column drops below 70° C., the methanol/MMA mixture is taken off at a reflux ratio of 4:1. The MMA stock in the reactor is supplemented by introduction of equal parts of fresh MMA per part of methanol/MMA mixture taken off. A total of 1414 kg of MMA are in this way introduced over a period of 5 hours. Over a period of 8 hours, the reflux ratio is adapted to the decreasing formation of methanol to 27:1. A total of 1410 kg of methanol/MMA mixture are discharged. Above a temperature at the top of the column of 85° C., the methanol/MMA mixture is low in methanol and is collected in a separate vessel for reuse as raw material in the next batch. At a temperature at the bottom of 115° C., the reaction is complete and excess MMA is taken off under reduced pressure, with the pressure gradually being reduced to 100 mbar. When no more MMA distills off, the vacuum is broken. The contents of the tank, which comprise the catalyst-containing trimethylpropane trimethacrylate, are admixed with 18 kg of bleaching earth and 12 kg of aluminium silicate (Perlite) as filter aid and freed of the catalyst by washcoat filtration. The filtrate is fed into a continuous evaporator (area: 3.5 m2) having a rotating wiper system at a pressure of 18 torr and an evaporator temperature of 134° C. A total of 1830 kg of trimethylolpropane trimethacrylate are obtained from the bottom product.
Quantity
775 kg
Type
reactant
Reaction Step One
Quantity
1018 kg
Type
reactant
Reaction Step One
Name
Quantity
1433 kg
Type
reactant
Reaction Step One
Quantity
10 kg
Type
catalyst
Reaction Step One
Quantity
2.5 kg
Type
catalyst
Reaction Step One
Quantity
0.123 kg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2].[C:10]([O:15]C)(=[O:14])[C:11]([CH3:13])=[CH2:12]>[O-2].[Ca+2].[Cl-].[Li+].COC1C=CC(O)=CC=1>[C:10]([OH:15])(=[O:14])[C:11]([CH3:13])=[CH2:12].[C:10]([OH:15])(=[O:14])[C:11]([CH3:13])=[CH2:12].[C:10]([OH:15])(=[O:14])[C:11]([CH3:13])=[CH2:12].[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2] |f:2.3,4.5,7.8.9.10|

Inputs

Step One
Name
Quantity
775 kg
Type
reactant
Smiles
C(O)C(CC)(CO)CO
Name
Quantity
1018 kg
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
1433 kg
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
10 kg
Type
catalyst
Smiles
[O-2].[Ca+2]
Name
Quantity
2.5 kg
Type
catalyst
Smiles
[Cl-].[Li+]
Name
Quantity
0.123 kg
Type
catalyst
Smiles
COC1=CC=C(O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred tank reactor
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with agitator, steam
TEMPERATURE
Type
TEMPERATURE
Details
heating
DISTILLATION
Type
DISTILLATION
Details
distillation column and condenser
STIRRING
Type
STIRRING
Details
the mixture is stirred
ADDITION
Type
ADDITION
Details
a total of 151 kg of MMA containing 0.12 kg of hydroquinone monomethyl ether and 0.016 kg of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in dissolved form are introduced into the column runback during the course of the reaction
CUSTOM
Type
CUSTOM
Details
drops below 70° C.
ADDITION
Type
ADDITION
Details
introduced over a period of 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
at the top of the column of 85° C.
CUSTOM
Type
CUSTOM
Details
is collected in a separate vessel for reuse as raw material in the next batch
CUSTOM
Type
CUSTOM
Details
bottom of 115° C.
DISTILLATION
Type
DISTILLATION
Details
When no more MMA distills off
FILTRATION
Type
FILTRATION
Details
as filter aid
FILTRATION
Type
FILTRATION
Details
freed of the catalyst by washcoat filtration
CUSTOM
Type
CUSTOM
Details
The filtrate is fed into a continuous evaporator (area: 3.5 m2)
CUSTOM
Type
CUSTOM
Details
an evaporator temperature of 134° C

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C(=C)C)(=O)O.C(C(=C)C)(=O)O.C(C(=C)C)(=O)O.C(O)C(CC)(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1830 kg
YIELD: CALCULATEDPERCENTYIELD 137.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.